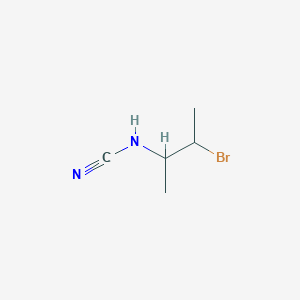
(3-Bromobutan-2-yl)cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromobutan-2-yl)cyanamide is an organic compound with the molecular formula C4H7BrN2 It is a derivative of cyanamide, where the cyanamide group is attached to a bromobutan-2-yl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromobutan-2-yl)cyanamide typically involves the reaction of 3-bromobutan-2-one with cyanamide under specific conditions. One common method is to react 3-bromobutan-2-one with cyanamide in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at a controlled temperature to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromobutan-2-yl)cyanamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as cyanide ions, leading to the formation of nitriles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium or potassium cyanide in ethanol are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nitriles: Formed through nucleophilic substitution reactions.
Amines: Formed through reduction reactions.
Heterocycles: Formed through cyclization reactions.
Aplicaciones Científicas De Investigación
(3-Bromobutan-2-yl)cyanamide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are explored for potential therapeutic applications, including as anticancer and antiviral agents.
Material Science: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of (3-Bromobutan-2-yl)cyanamide involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the cyanamide group can act as a nucleophile or electrophile, depending on the reaction conditions. These interactions can lead to the formation of various products with different biological and chemical properties .
Comparación Con Compuestos Similares
Similar Compounds
(3-Chlorobutan-2-yl)cyanamide: Similar structure but with a chlorine atom instead of bromine.
(3-Iodobutan-2-yl)cyanamide: Similar structure but with an iodine atom instead of bromine.
(3-Fluorobutan-2-yl)cyanamide: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
(3-Bromobutan-2-yl)cyanamide is unique due to the presence of the bromine atom, which can influence its reactivity and the types of reactions it undergoes. Bromine is more reactive than chlorine but less reactive than iodine, making this compound a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
90304-07-7 |
|---|---|
Fórmula molecular |
C5H9BrN2 |
Peso molecular |
177.04 g/mol |
Nombre IUPAC |
3-bromobutan-2-ylcyanamide |
InChI |
InChI=1S/C5H9BrN2/c1-4(6)5(2)8-3-7/h4-5,8H,1-2H3 |
Clave InChI |
XKCJPUWWJPQRIW-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C)Br)NC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


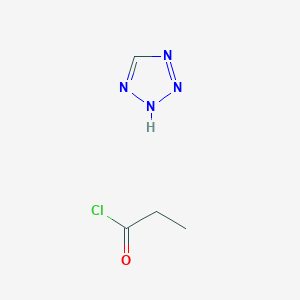
![6-(Prop-1-en-2-yl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14352410.png)
![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide](/img/structure/B14352414.png)
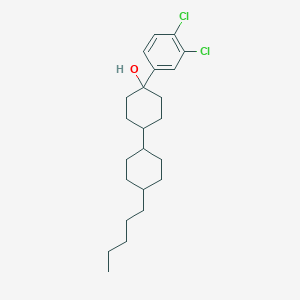

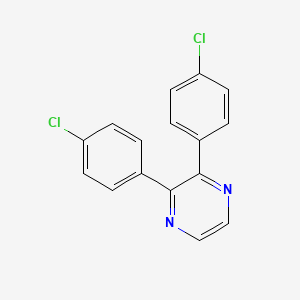
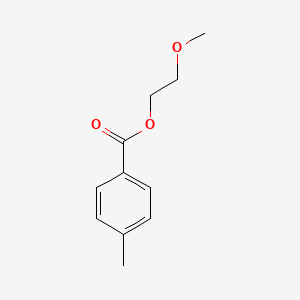
![2-{4-[(3,4-Dimethoxyphenyl)methyl]-2-methylpiperazin-1-yl}pyrimidine](/img/structure/B14352451.png)
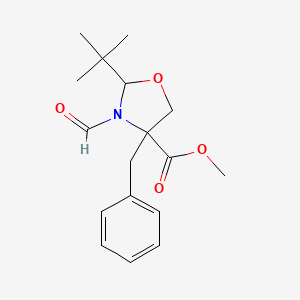
![4-[2-(3-Methyl-2-oxo-cyclohexyl)-2-oxo-ethyl]piperidine-2,6-dione](/img/structure/B14352454.png)
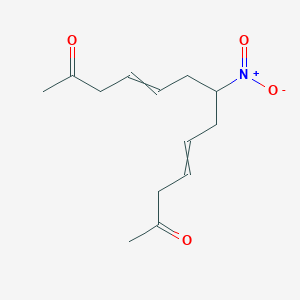
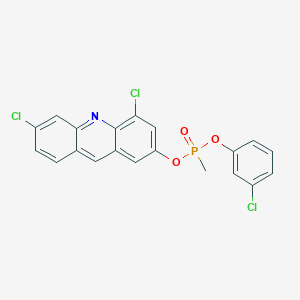
![4-Cyano-N-[3-(cyclohexylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14352482.png)
![1-methoxy-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene](/img/structure/B14352489.png)
